Cas no 96159-81-8 (2-cyclopentyl-4,5-dihydro-1,3-thiazole)

96159-81-8 structure
Product name:2-cyclopentyl-4,5-dihydro-1,3-thiazole
2-cyclopentyl-4,5-dihydro-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopentyl-4,5-dihydro-1,3-thiazole
- DTXSID20242147
- DTXCID20164638
- 4,5-Dihydro-2-cyclopentylthiazole
- BRN 4963100
- 96159-81-8
- Thiazole, 4,5-dihydro-2-cyclopentyl-
-
- Inchi: InChI=1S/C8H13NS/c1-2-4-7(3-1)8-9-5-6-10-8/h7H,1-6H2
- InChI Key: XCKMQTKKGKRKCW-UHFFFAOYSA-N
- SMILES: C1CCC(C1)C2=NCCS2
Computed Properties
- Exact Mass: 153.06122
- Monoisotopic Mass: 153.06122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 41.1
Experimental Properties
- Density: 1.25
- Boiling Point: 235.5°C at 760 mmHg
- Flash Point: 96.2°C
- Refractive Index: 1.653
2-cyclopentyl-4,5-dihydro-1,3-thiazole Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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